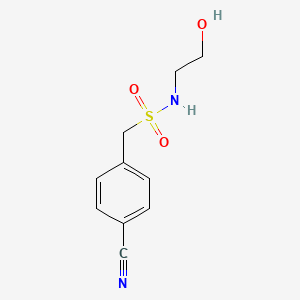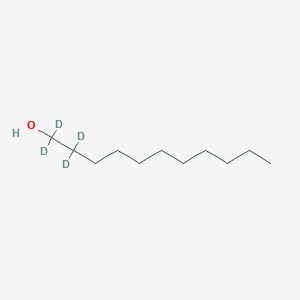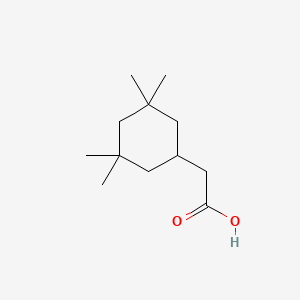
Difluoromethylthioacetic acid potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethylthioacetic acid potassium salt: is a chemical compound with the molecular formula C3H3F2KO2S and a molecular weight of 180.21 g/mol . It is commonly used as a reagent in the preparation of oxacephem antibiotics . The compound appears as a white to off-white solid and has a melting point of 211-213°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Difluoromethylthioacetic acid potassium salt is typically synthesized through a multi-step reaction process. One common method involves the gradual addition of difluoromethylthio sodium fluoride, acetic acid, and potassium hydroxide in a controlled reaction environment[2][2]. The reaction conditions must be carefully monitored to ensure the quality and yield of the product[2][2].
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high purity and yield[2][2].
Analyse Des Réactions Chimiques
Types of Reactions: Difluoromethylthioacetic acid potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides or aryl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or aryl derivatives .
Applications De Recherche Scientifique
Chemistry: Difluoromethylthioacetic acid potassium salt is widely used as a reagent in organic synthesis, particularly in the preparation of oxacephem antibiotics . It also serves as a catalyst or intermediate in various organic reactions, such as the synthesis of aromatic compounds and the formation of carbon-sulfur bonds[2][2].
Biology and Medicine: In biological and medical research, this compound is used to study the mechanisms of action of oxacephem antibiotics and other related compounds . It is also employed in the development of new pharmaceuticals and therapeutic agents .
Industry: In industrial applications, this compound is used as a reaction initiator for certain polymers and as a catalyst in various chemical processes[2][2].
Mécanisme D'action
The mechanism by which difluoromethylthioacetic acid potassium salt exerts its effects involves its role as a reagent in chemical reactions. It facilitates the formation of carbon-sulfur bonds and other key intermediates in the synthesis of oxacephem antibiotics . The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Difluoromethylthioacetic acid: Similar in structure but lacks the potassium salt component.
Sodium difluoromethylthioacetate: Another related compound with sodium instead of potassium.
Uniqueness: Difluoromethylthioacetic acid potassium salt is unique due to its specific role in the synthesis of oxacephem antibiotics and its ability to act as a catalyst or intermediate in various organic reactions . Its potassium salt form provides distinct solubility and reactivity properties compared to its sodium counterpart .
Propriétés
Formule moléculaire |
C3H4F2KO2S |
|---|---|
Poids moléculaire |
181.23 g/mol |
InChI |
InChI=1S/C3H4F2O2S.K/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7); |
Clé InChI |
WCXGTFSXNVYQJS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)SC(F)F.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)


![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)



![[2,2-Dimethylpropanoyloxymethoxy-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12309975.png)
